Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate
Description
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a sulfonamide-functionalized piperazine moiety substituted with a pyridin-4-ylmethyl group. The ethyl ester group improves lipophilicity, facilitating membrane permeability in biological systems.
Properties
IUPAC Name |
ethyl 4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-26-19(23)17-3-5-18(6-4-17)27(24,25)22-13-11-21(12-14-22)15-16-7-9-20-10-8-16/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDPQCTUFPUACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: This can be achieved by reacting 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate involves its interaction with various molecular targets. The piperazine ring can interact with receptors or enzymes, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Sulfonamide vs. Carbamate/Carbothioyl Linkages
- The sulfonamide group in the target compound provides stronger hydrogen-bonding capacity compared to carbamate or carbothioyl linkages (e.g., in Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate). Sulfonamides are more polar, enhancing solubility and target engagement .
Pyridin-4-ylmethyl vs. Halogenated Substituents
- Halogens increase lipophilicity and electronegativity but may introduce toxicity risks .
Ester Group Variations
- Ethyl esters (target compound) exhibit higher metabolic stability compared to methyl esters (e.g., Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate), which are more prone to hydrolysis .
Biological Activity
Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which includes an ethyl group, a benzoate moiety, and a piperazine derivative with a pyridine substituent. This unique structure contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 372.48 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| pKa | 7.2 |
Antiplatelet Activity
Research has indicated that derivatives of benzoates, including those with piperazine structures, exhibit significant antiplatelet activity. A study highlighted the structure-activity relationship (SAR) of related compounds, identifying key functional groups that enhance their inhibitory effects on protease-activated receptor 4 (PAR4) in platelets . this compound may similarly influence platelet aggregation through modulation of PAR4 signaling pathways.
The proposed mechanism involves the inhibition of specific receptors involved in platelet activation. The presence of the piperazine ring is crucial for binding to these receptors, potentially altering downstream signaling and reducing platelet aggregation.
Neuroprotective Effects
Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . Virtual screening studies have indicated that certain piperazine compounds can bind effectively at critical sites on AChE, suggesting that this compound could exhibit similar neuroprotective properties.
Case Study 1: Antiplatelet Activity Evaluation
In a controlled study, various derivatives were synthesized and tested for their ability to inhibit PAR4-mediated platelet aggregation. This compound was evaluated alongside other compounds, demonstrating comparable efficacy in inhibiting ATP release and P-selectin expression in activated platelets.
Case Study 2: AChE Inhibition
Another study focused on the inhibition of AChE by piperazine derivatives. This compound was subjected to molecular docking studies, revealing strong binding affinity at the active site of AChE. This suggests potential applications in treating cognitive decline associated with Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
